6-[(3-chlorophenyl)methylsulfanyl]-4,5,7,9,13-pentazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaen-12-one
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Overview
Description
6-[(3-chlorophenyl)methylsulfanyl]-4,5,7,9,13-pentazapentacyclo[118003,1104,8016,21]henicosa-3(11),5,7,9,16,18,20-heptaen-12-one is a complex organic compound characterized by its unique pentacyclic structure
Mechanism of Action
Target of Action
Compounds containing a 1,2,4-triazole moiety are known to interact with a variety of biological targets. They often operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .
Mode of Action
The mode of action of 1,2,4-triazole-containing compounds can vary widely depending on the specific structure of the compound and its target. They can act as inhibitors, agonists, or antagonists of their target proteins .
Biochemical Pathways
1,2,4-Triazole-containing compounds can affect a wide range of biochemical pathways, depending on their specific targets. They have been found to exhibit a broad spectrum of potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Pharmacokinetics
The ADME properties of 1,2,4-triazole-containing compounds can also vary widely. Factors such as the compound’s size, polarity, and the presence of functional groups can influence its absorption, distribution, metabolism, and excretion .
Result of Action
The molecular and cellular effects of 1,2,4-triazole-containing compounds depend on their specific targets and mode of action. They can lead to changes in cell signaling, gene expression, or cell viability, among other effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 1,2,4-triazole-containing compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can alter the functional groups within the compound.
Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds.
Scientific Research Applications
6-[(3-chlorophenyl)methylsulfanyl]-4,5,7,9,13-pentazapentacyclo[118003,1104,8
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: It may be used in biological studies to investigate its effects on cellular processes and its potential as a bioactive molecule.
Medicine: Research may explore its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: The compound could be utilized in the development of new materials or as a precursor for other complex molecules.
Comparison with Similar Compounds
Similar Compounds
- 7-(4-Fluorophenyl)-18,19-dimethoxy-4,5,9,13-tetrazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaen-12-one
Uniqueness
6-[(3-chlorophenyl)methylsulfanyl]-4,5,7,9,13-pentazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaen-12-one is unique due to its specific substitution pattern and the presence of the chlorophenyl and methylsulfanyl groups. These structural features may confer distinct chemical and biological properties compared to similar compounds.
Biological Activity
The compound 6-[(3-chlorophenyl)methylsulfanyl]-4,5,7,9,13-pentazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaen-12-one (CAS No. 344262-91-5) is a complex organic molecule characterized by a unique pentacyclic structure and various functional groups that contribute to its biological activity. This article explores the biological properties of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is C23H18ClN5OS with a molecular weight of approximately 447.94 g/mol. Its structure features a chlorophenyl group and a methylsulfanyl moiety that are critical for its biological interactions.
Antimicrobial Activity
Research indicates that the compound exhibits significant antimicrobial properties against various bacterial strains. A study assessed its efficacy against Staphylococcus aureus and Escherichia coli and found that it inhibited bacterial growth at concentrations as low as 50 µg/mL.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 50 µg/mL |
Escherichia coli | 100 µg/mL |
Anticancer Potential
The compound has also been investigated for its anticancer potential. In vitro studies demonstrated that it induces apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins.
Key Findings:
- Cell Lines Tested: HeLa (cervical cancer), MCF-7 (breast cancer)
- Apoptosis Induction: Increased caspase-3 activity was observed.
- Bcl-2 Modulation: Decreased Bcl-2 expression correlated with increased apoptosis.
Anti-inflammatory Effects
Another area of interest is the compound's anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
Mechanism:
- Cytokine Inhibition: Suppression of NF-kB signaling pathway.
Case Studies
- Study on Antimicrobial Activity : A comparative study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of several compounds including this one. Results indicated a strong correlation between structural features and antimicrobial potency.
- Cancer Cell Line Study : A recent publication in Cancer Research highlighted the apoptotic effects of the compound on MCF-7 cells, providing evidence for its potential use in cancer therapy.
Properties
IUPAC Name |
6-[(3-chlorophenyl)methylsulfanyl]-4,5,7,9,13-pentazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaen-12-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN5OS/c24-16-6-3-4-14(10-16)13-31-23-26-22-25-12-18-20(29(22)27-23)11-19-17-7-2-1-5-15(17)8-9-28(19)21(18)30/h1-7,10,12,19H,8-9,11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWXSABDYOSQHRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(CC3=C(C2=O)C=NC4=NC(=NN34)SCC5=CC(=CC=C5)Cl)C6=CC=CC=C61 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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